5-Bromo-2,1,3-benzothiadiazole
Overview
Description
5-Bromo-2,1,3-benzothiadiazole is a brominated heterocyclic compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom on the benzothiadiazole core makes it a versatile intermediate for further chemical modifications and synthesis of complex molecules .
Synthesis Analysis
The synthesis of brominated 2,1,3-benzothiadiazoles, including 5-Bromo-2,1,3-benzothiadiazole, has been achieved through bromination reactions. A general method involves the use of hydrobromic acid at elevated temperatures, which allows for high yields of the brominated products . Additionally, the synthesis of related compounds with bromine substituents has been reported, where the bromination step is crucial for the subsequent formation of various derivatives .
Molecular Structure Analysis
The molecular structure of brominated benzothiadiazoles has been characterized using various analytical techniques such as high-resolution mass spectrometry, NMR, IR, and UV spectroscopy. These methods confirm the substitution patterns and the presence of the bromine atom in the heterocyclic framework . The crystal structures of related compounds also provide insights into the molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are significant for understanding the reactivity and properties of these molecules .
Chemical Reactions Analysis
Brominated benzothiadiazoles, including 5-Bromo-2,1,3-benzothiadiazole, are key intermediates for nucleophilic substitution reactions, which lead to a variety of functionalized derivatives. These reactions are facilitated by the presence of the bromine atom, which is a good leaving group . The reactivity of these compounds has been explored in the synthesis of complex molecules with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,1,3-benzothiadiazole and its derivatives are influenced by the bromine substituent. These properties include solubility, melting points, and photoluminescence, which are important for their applications in drug design and material science. The introduction of additional functional groups, such as carbazole moieties, can significantly enhance the optical properties and thermal stability of the benzothiadiazole core .
Relevant Case Studies
Several studies have demonstrated the utility of 5-Bromo-2,1,3-benzothiadiazole in the development of biologically active compounds and luminescent materials. For instance, hybrid molecules containing a benzothiadiazole moiety have shown potent apoptotic activity against human myeloid leukemia cells . In the field of materials science, derivatives of benzothiadiazole with carbazole groups have been synthesized, displaying improved luminescent properties suitable for photovoltaic applications .
Scientific Research Applications
Summary of the Application
5-Bromo-2,1,3-benzothiadiazole is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells components .
Methods of Application
The electronic structure and delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations .
Results or Outcomes
The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity, which increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .
Polymer Chemistry
Summary of the Application
5-Bromo-2,1,3-benzothiadiazole is used in the synthesis of donor–acceptor (D–A) type copolymers based on benzo[1,2-b:4,5-b’]dithiophene and 2,1,3-benzothiadiazole via direct-arylation cross-coupling polycondensation .
Methods of Application
The synthesis involves palladium-catalyzed direct arylation polymerization in 1,2-dimethylbenzene (ODMB), a nonpolar high boiling point solvent .
Results or Outcomes
The optimized condition gave the polymer with a weight-average molecular weight (Mw) as high as 60 kg mol-1 in nearly quantitative yield and excellent C–H selectivity .
Fungicide Synthesis
Summary of the Application
A derivative of 1,2,3-benzothiadiazole, acibenzolar-S-methyl, which is a fungicide, has found significant use .
Methods of Application and Results
Two-Photon Excited Fluorescence
Summary of the Application
5-Bromo-2,1,3-benzothiadiazole-based donor–acceptor materials are used for two-photon excited fluorescence (2PEF). These compounds exhibit fluorescent emission with λmax ranging from 529 to 674 nm in toluene and quantum yields as high as 99% .
Methods of Application
The use of benzothiadiazole functionalized with two locked-planarity hexamethylazatriangulene (HMAT) donors was found to give red fluorescence with the highest two-photon cross-section σ2 of 230 GM, while also exhibiting the highest photostability of the series .
Results or Outcomes
Two-photon (2P) materials are attracting increasing attention for applications in biological imaging, optical power limiting, and 3D-data storage .
Insecticide Synergizer
Summary of the Application
1,2,3-benzothiadiazole, a derivative of 5-Bromo-2,1,3-benzothiadiazole, has been claimed to synergize insecticides including dicrotophos .
Safety And Hazards
Future Directions
Benzothiadiazole and its π-extended, heteroannulated derivatives have been mostly developed over the past five years for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers . These semiconducting polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
properties
IUPAC Name |
5-bromo-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRUZDFDGTAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379963 | |
Record name | 5-bromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,1,3-benzothiadiazole | |
CAS RN |
1753-75-9 | |
Record name | 5-bromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-benzo[2,1,3]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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